
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride is a fluorinated compound with a unique pyridine-based structure. It has a molecular weight of 237.17 g/mol and is known for its high purity (95%) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including (2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride, involves several methods. One common approach is the nucleophilic aromatic substitution reaction, where a nitro group is replaced by a fluoride anion . This method typically requires specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of advanced fluorination technology and effective fluorinating reagents . The process is designed to ensure high availability of fluorinated synthetic blocks, which are essential for the large-scale production of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can lead to the formation of various fluorinated derivatives .
Aplicaciones Científicas De Investigación
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar properties.
5-Methyl-2-fluoropyridine: Another fluorinated pyridine with a methyl group at a different position.
Pentafluoropyridine: A fully fluorinated pyridine with different reactivity and applications.
Uniqueness
(2-Fluoro-5-methyl-pyridin-3-yl)sulfur pentafluoride stands out due to its unique combination of a fluorinated pyridine ring and a sulfur pentafluoride group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C6H5F6NS |
|---|---|
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
pentafluoro-(2-fluoro-5-methylpyridin-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C6H5F6NS/c1-4-2-5(6(7)13-3-4)14(8,9,10,11)12/h2-3H,1H3 |
Clave InChI |
ZERJLHOYPDASMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)F)S(F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


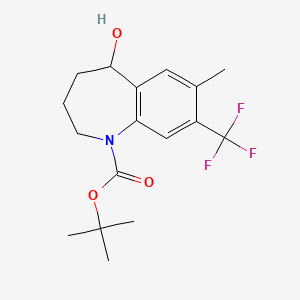

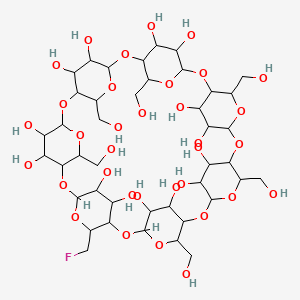

![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
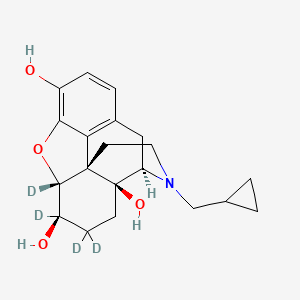
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)



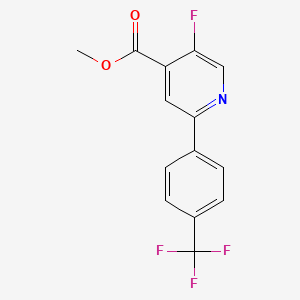

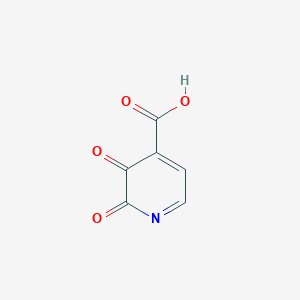
![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)
